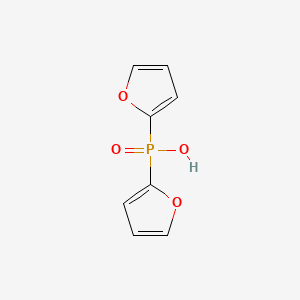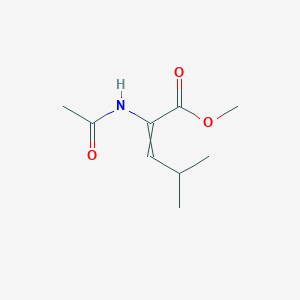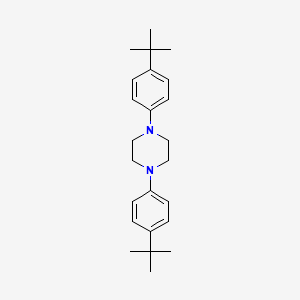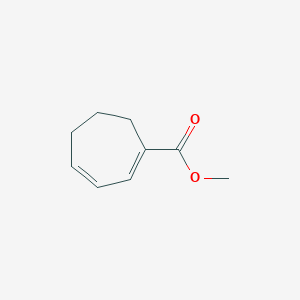
Methyl cyclohepta-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cyclohepta-1,3-diene-1-carboxylate is an organic compound characterized by a seven-membered ring with two conjugated double bonds and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl cyclohepta-1,3-diene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclohepta-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl cyclohepta-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohepta-1,3-diene-1-carboxylic acid or ketones.
Reduction: Formation of methyl cycloheptane-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl cyclohepta-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl cyclohepta-1,3-diene-1-carboxylate involves its interaction with molecular targets through its conjugated double bonds and ester group. These interactions can lead to various biochemical and physiological effects, depending on the specific pathways involved. The compound’s reactivity and binding affinity to different targets make it a versatile molecule in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptadiene: A parent compound with similar structural features but lacking the ester group.
Methyl cyclohex-3-ene-1-carboxylate: A six-membered ring analog with similar functional groups.
Methyl cyclopent-3-ene-1-carboxylate: A five-membered ring analog with similar functional groups.
Uniqueness
Methyl cyclohepta-1,3-diene-1-carboxylate is unique due to its seven-membered ring structure with conjugated double bonds and an ester group
Propriétés
Numéro CAS |
65093-79-0 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl cyclohepta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2,4,6H,3,5,7H2,1H3 |
Clé InChI |
FBMNCXOPHZSKMQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
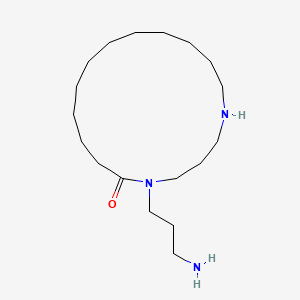
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
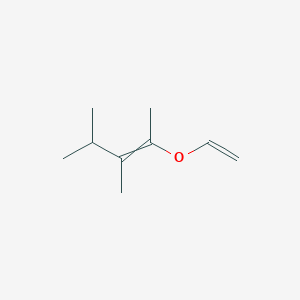
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
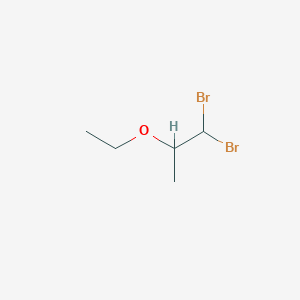
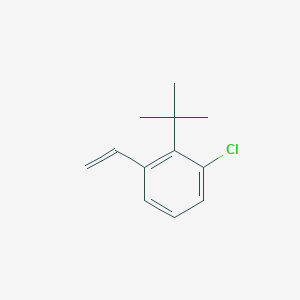
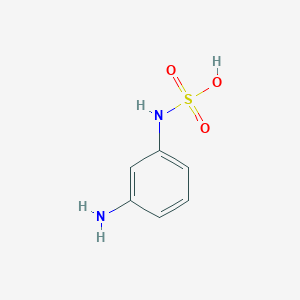

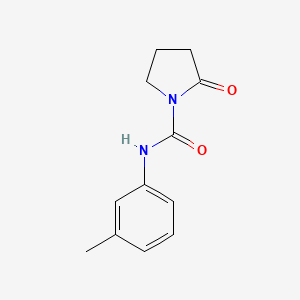
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
